molecular formula C19H20ClN3O3 B8502416 Benzamide,2-chloro-6-nitro-n-[1-(phenylmethyl)-4-piperidinyl]-

Benzamide,2-chloro-6-nitro-n-[1-(phenylmethyl)-4-piperidinyl]-

Cat. No. B8502416
M. Wt: 373.8 g/mol
InChI Key: ASEUFCRKNOMQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842808B2

Procedure details

2-Chloro-6-nitro-benzoic acid (1.2 g, 5.97 mmol), 4-amino-1-benzylpiperidine (1.1 mL, 5.97 mmol), 1-hydroxybenzotriazole (0.84 g, 1.05 equiv) and 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (1.1 g, 1.05 equiv) were combined in ethyl acetate (20 mL). To this solution was added triethylamine (2.5 mL. 3.0 equiv) and the reaction mixture stirred at 40° C. for 2 h. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water (2×), 5% sodium bicarbonate, brine (2×), dried over sodium sulfate, and concentrated to afford 1.9 g (85%) of the desired product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([OH:6])=O.[NH2:14][CH:15]1[CH2:20][CH2:19][N:18]([CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:17][CH2:16]1.ON1C2C=CC=CC=2N=N1.CN(C)CCCN=C=NCC.C(N(CC)CC)C>C(OCC)(=O)C>[CH2:21]([N:18]1[CH2:19][CH2:20][CH:15]([NH:14][C:4](=[O:6])[C:3]2[C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=[CH:10][C:2]=2[Cl:1])[CH2:16][CH2:17]1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Step Three
Name
Quantity
0.84 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 40° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with water (2×), 5% sodium bicarbonate, brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(C1=C(C=CC=C1[N+](=O)[O-])Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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